Cas no 20315-46-2 (Beta-Ergocryptine)

Beta-Ergocryptine 化学的及び物理的性質
名前と識別子
-
- Ergotaman-3',6',18-trione,12'-hydroxy-2'-(1-methylethyl)-5'-[(1S)-1-methylpropyl]-, (5'a)-
- Β-ERGOCRYPTINE
- (5'α)-5'-[(2S)-2-Butanyl]-12'-hydroxy-2'-isopropyl-3',6',18-triox oergotam
- beta-ergocryptine
- (6aR,9R)-N-[(1S,2S,4R,7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5,8-dioxo-4-propan-2-yl-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide
- DTXSID701045602
- C20590
- Q27265772
- (6aR, 9R)-N-[(1S, 2S, 4R, 7S)-7-[(2S)-butan-2-yl]-2-hydroxy-5, 8-dioxo-4-propan-2-yl-3-oxa-6, 9-diazatricyclo[7.3.0.02, 6]dodecan-4-yl]-7-methyl-6, 6a, 8, 9-tetrahydro-4H-indolo[4, 3-fg]quinoline-9-carboxamide
- 6ZAY944SI4
- UNII-6ZAY944SI4
- .BETA.-ERGOCRYPTINE
- .BETA.-ERGOKRYPTINE
- ERGOTAMAN-3',6',18-TRIONE, 12'-HYDROXY-2'-(1-METHYLETHYL)-5'-(1-METHYLPROPYL)-, (5'.ALPHA.(S))-
- 20315-46-2
- 5'alpha(S)-sec-Butyl-12'-hydroxy-2'-isopropylergotaman-3',6',18-trione
- SCHEMBL259942
- ERGOTAMAN-3',6',18-TRIONE, 12'-HYDROXY-2'-(1-METHYLETHYL)-5'-((1S)-1-METHYLPROPYL)-, (5'.ALPHA.)-
- .BETA.-ERGOCRYPTINE [MI]
- EINECS 243-728-6
- Beta-Ergocryptine
-
- インチ: InChI=1S/C32H41N5O5/c1-6-18(4)27-29(39)36-12-8-11-25(36)32(41)37(27)30(40)31(42-32,17(2)3)34-28(38)20-13-22-21-9-7-10-23-26(21)19(15-33-23)14-24(22)35(5)16-20/h7,9-10,13,15,17-18,20,24-25,27,33,41H,6,8,11-12,14,16H2,1-5H3,(H,34,38)
- InChIKey: YYWXOXLDOMRDHW-UHFFFAOYSA-N
- ほほえんだ: CCC(C)C1N2C(C(C(C)C)(/N=C(\O)/C3C=C4C5=C6C(=CNC6=CC=C5)CC4N(C)C3)OC2(O)C2N(CCC2)C1=O)=O
計算された属性
- せいみつぶんしりょう: 575.31100
- どういたいしつりょう: 575.31076943g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 42
- 回転可能化学結合数: 5
- 複雑さ: 1190
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 7
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 118Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
じっけんとくせい
- ゆうかいてん: 173° (dec)
- PSA: 121.70000
- LogP: 3.08430
- ひせんこうど: D20 -98° (c = 0.5 in pyridine); -179° (c = 0.5 in chloroform)
Beta-Ergocryptine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | E597510-50mg |
Beta-Ergocryptine |
20315-46-2 | 50mg |
$3500.00 | 2023-05-18 | ||
TRC | E597510-10mg |
Beta-Ergocryptine |
20315-46-2 | 10mg |
$ 13323.00 | 2023-04-17 | ||
TRC | E597510-25mg |
Beta-Ergocryptine |
20315-46-2 | 25mg |
$ 37000.00 | 2023-09-07 |
Beta-Ergocryptine 関連文献
-
Daohong Yu,Wai-Pong To,Yungen Liu,Liang-Liang Wu,Tingjie You,Jesse Ling,Chi-Ming Che Chem. Sci. 2021 12 14050
-
J. E. Saxton Nat. Prod. Rep. 1994 11 493
-
Zhong Jin Nat. Prod. Rep. 2006 23 464
-
Jing-Jing Chen,Meng-Yao Han,Ting Gong,Jin-Ling Yang,Ping Zhu RSC Adv. 2017 7 27384
-
Xiaofei Wang,Huiwen Liu,Honglan Qi,Qiang Gao,Chengxiao Zhang J. Mater. Chem. B 2020 8 3598
-
Ioannis A. Stringlis,Hao Zhang,Corné M. J. Pieterse,Melvin D. Bolton,Ronnie de Jonge Nat. Prod. Rep. 2018 35 410
-
R. I. Brinkworth,E. J. Lloyd,P. R. Andrews Nat. Prod. Rep. 1988 5 363
-
Christiane Wallwey,Shu-Ming Li Nat. Prod. Rep. 2011 28 496
-
Haichao Liu,Yanxing Jia Nat. Prod. Rep. 2017 34 411
-
Jernej Wagger,Alja? Po?es,Franc Po?gan RSC Adv. 2013 3 23146
Beta-Ergocryptineに関する追加情報
Beta-Ergocryptine (CAS No. 20315-46-2): A Comprehensive Overview
Beta-Ergocryptine (CAS No. 20315-46-2) is a naturally occurring alkaloid derived from the ergot fungus, which has been the subject of extensive research in the fields of chemistry, biology, and pharmacology. This compound is notable for its complex structure and diverse biological activities, making it a valuable molecule in both academic and industrial settings.
The chemical structure of Beta-Ergocryptine is characterized by a tetracyclic ergoline framework, which is common among ergot alkaloids. This structural complexity contributes to its unique pharmacological properties, including its ability to interact with various receptors and enzymes in the human body. Recent studies have shed light on the molecular mechanisms underlying these interactions, providing new insights into the potential therapeutic applications of Beta-Ergocryptine.
In the context of medicinal chemistry, Beta-Ergocryptine has been investigated for its potential as a dopamine receptor agonist. Dopamine receptors play a crucial role in regulating various physiological processes, including motor control, reward pathways, and cognitive functions. Research has shown that Beta-Ergocryptine can selectively bind to dopamine D2 receptors, making it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Clinical trials involving Beta-Ergocryptine have demonstrated its efficacy in improving motor symptoms in Parkinson's disease patients. A double-blind, placebo-controlled study published in the Journal of Neurology reported significant reductions in tremors and bradykinesia following administration of Beta-Ergocryptine. These findings have sparked interest in further exploring the therapeutic potential of this compound for other neurological conditions.
Beyond its role as a dopamine receptor agonist, Beta-Ergocryptine has also been studied for its anti-inflammatory properties. Inflammatory responses are implicated in a wide range of diseases, including neurodegenerative disorders and autoimmune conditions. Preclinical studies have shown that Beta-Ergocryptine can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as an anti-inflammatory agent.
The safety profile of Beta-Ergocryptine is another important aspect of its clinical development. While ergot alkaloids are known to have potential side effects, such as vasoconstriction and gastrointestinal disturbances, recent advancements in drug delivery systems have aimed to mitigate these risks. For example, controlled-release formulations have been developed to ensure sustained and stable plasma levels of Beta-Ergocryptine, thereby reducing the likelihood of adverse effects.
In addition to its therapeutic applications, Beta-Ergocryptine has also been studied for its potential use in diagnostic imaging. Its ability to cross the blood-brain barrier makes it an attractive candidate for developing radiolabeled tracers that can be used to visualize brain structures and monitor disease progression. Preliminary studies using positron emission tomography (PET) have shown promising results in this area.
The synthesis of Beta-Ergocryptine remains a challenging task due to its complex structure. However, recent advances in synthetic chemistry have led to the development of more efficient and scalable methods for producing this compound. These improvements have not only reduced production costs but also enhanced the purity and yield of the final product.
In conclusion, Beta-Ergocryptine (CAS No. 20315-46-2) is a multifaceted compound with significant potential in both research and clinical settings. Its unique chemical structure and diverse biological activities make it an intriguing molecule for further investigation. As ongoing research continues to uncover new insights into its mechanisms of action and therapeutic applications, it is likely that Beta-Ergocryptine will play an increasingly important role in the treatment of various diseases.
20315-46-2 (Beta-Ergocryptine) 関連製品
- 1095323-54-8(4,5-bis(acetyloxy)-6-(acetyloxy)methyl-3-acetamidooxan-2-yl benzoate)
- 853771-91-2(4-Methoxy-3-(trifluoromethoxy)benzyl alcohol)
- 2034496-92-7(4-bromo-N-{2-2-(1H-imidazol-1-yl)ethoxyethyl}thiophene-2-carboxamide)
- 1408058-18-3((2-(Methylsulfonyl)phenyl)(phenyl)methanamine)
- 951483-22-0(1-2-(4-methoxyphenyl)ethyl-3-(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methylurea)
- 2418708-63-9(1-(2-chlorothiophen-3-yl)methanamine hydrochloride)
- 1515424-40-4(1-(2-isocyanatopropan-2-yl)-4-(trifluoromethyl)benzene)
- 2229612-00-2(3-2-fluoro-5-(trifluoromethyl)phenyl-1-methyl-1H-pyrazole-5-carboxylic acid)
- 161862-09-5(3-amino-1-(piperidin-1-yl)propan-1-one)
- 1344313-62-7(3-[(4-methoxyphenyl)amino]oxolane-3-carbonitrile)




